Product packaging for Ethyl 2,2-difluoroethanecarboximidate(Cat. No.:CAS No. 1019019-37-4)

Ethyl 2,2-difluoroethanecarboximidate

Cat. No.: B2711416
CAS No.: 1019019-37-4
M. Wt: 123.103
InChI Key: HWLMPFHCNWKLLT-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoroethanecarboximidate is a chemical reagent designed for research and development applications, particularly in synthetic organic and medicinal chemistry. As a fluorinated imino ether, it serves as a versatile building block for the introduction of a 2,2-difluoroethylamine moiety into more complex target molecules. This functional group is a key synthon in the preparation of various pharmacologically active compounds, including cathepsin K inhibitors and other potential therapeutics . The presence of the fluorine atoms can significantly alter the electronic properties, metabolic stability, and lipophilicity of a molecule, making this reagent valuable for creating analogs of bioactive molecules or for use in bioisosteric replacement strategies, such as mimicking the properties of hydroxyl groups . Researchers can utilize this compound in nucleophilic addition reactions or as a precursor to heterocyclic systems. Strictly for research use only, this product is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the relevant safety data sheet and handle all materials according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7F2NO B2711416 Ethyl 2,2-difluoroethanecarboximidate CAS No. 1019019-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2-difluoroethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO/c1-2-8-4(7)3(5)6/h3,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLMPFHCNWKLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019019-37-4
Record name ethyl 2,2-difluoroethanecarboximidate
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Synthetic Methodologies for Ethyl 2,2 Difluoroethanecarboximidate

Precursor Synthesis: Methodologies for the Preparation of 2,2-Difluoroethyl Derivatives

The cornerstone of synthesizing Ethyl 2,2-difluoroethanecarboximidate lies in the efficient construction of the 2,2-difluoroethyl group. Various fluorination strategies have been developed to introduce the gem-difluoro motif onto a two-carbon backbone.

Fluoroalkylation and Electrophilic Fluorination Strategies for Gem-Difluoro Groups

Electrophilic fluorination serves as a powerful tool for the synthesis of gem-difluoro compounds. This approach typically involves the reaction of a nucleophilic carbon species with an electrophilic fluorine source. One common strategy is the fluorination of vinyl derivatives. For instance, the cyanofluorination of vinyl ethers using reagents like Selectfluor and trimethylsilyl cyanide (TMSCN) provides a route to α-alkoxy-β-fluoronitriles, which can be further elaborated to 2,2-difluoroethyl systems. rsc.org The reaction proceeds through the formation of an electron donor-acceptor (EDA) complex, followed by a single electron transfer (SET) process. rsc.org

Another approach involves the direct fluorination of activated methylene (B1212753) groups. For example, 1,3-dicarbonyl compounds can be difluorinated at the C2 position using elemental fluorine in the presence of a base like quinuclidine. nih.gov The base facilitates the necessary enolization for the electrophilic attack by fluorine. nih.gov

SubstrateFluorinating AgentCatalyst/BaseProductYield (%)Reference
Vinyl EtherSelectfluor/TMSCN-α-Alkoxy-β-fluoronitrileGood to Excellent rsc.org
1,3-DiketoneF₂Quinuclidine2,2-Difluoro-1,3-diketone65 nih.gov
Vinyl SulfonateAryl difluoroiodine-β-Tosyloxylated gem-difluoroalkaneModerate

Table 1: Examples of Electrophilic Fluorination for Gem-Difluoro Group Synthesis

Nucleophilic Fluorination and Deoxofluorination Approaches to Difluorinated Carbons

Nucleophilic fluorination offers a complementary approach to introducing fluorine. This method relies on the displacement of leaving groups by a fluoride (B91410) source. A prominent example is deoxofluorination, where a carbonyl group is converted into a gem-difluoro group. Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogue, Deoxo-Fluor [bis(2-methoxyethyl)aminosulfur trifluoride], are effective for converting aldehydes and ketones into the corresponding gem-difluorides. organic-chemistry.orgsci-hub.se These reactions are valuable for synthesizing a wide range of fluorinated compounds. sci-hub.se

The choice of fluorinating agent can be critical, with more thermally stable reagents like Deoxo-Fluor offering advantages in certain applications. organic-chemistry.org The reaction of aldehydes and ketones with these reagents provides a direct route to gem-difluoroalkanes. organic-chemistry.org

SubstrateReagentProductYield (%)Reference
Aldehyde/KetoneDASTgem-DifluoroalkaneVariable organic-chemistry.org
Aldehyde/KetoneDeoxo-Fluorgem-DifluoroalkaneVariable organic-chemistry.orgsci-hub.se
Glycolonitrile DerivativeDASTα-FluoronitrileGood researchgate.net

Table 2: Deoxofluorination for the Synthesis of Difluorinated Compounds

Utilization of Difluorocarbene Precursors in Synthetic Routes

Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a versatile building block for the synthesis of gem-difluorinated compounds. wikipedia.orgcas.cn It can be generated from various precursors, such as diethyl bromodifluoromethylphosphonate, which undergoes facile P-C bond cleavage upon basic hydrolysis to generate the difluorocarbene intermediate. This intermediate can then be trapped by nucleophiles.

Another method for generating difluorocarbene involves the decarboxylation of difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻), which proceeds smoothly without the need for a base or other additives. orgsyn.org Difluorocarbene can also be generated from (bromodifluoromethyl)trimethylsilane (Me₃SiCF₂Br) using mild basic activators. wikipedia.org This versatile reagent can insert into various bonds, including C-H bonds of aldehydes, to form difluoromethylene units.

PrecursorConditionsIntermediateApplicationReference
Diethyl bromodifluoromethylphosphonateBasic hydrolysis:CF₂Difluoromethylation of phenols and thiophenols
Ph₃P⁺CF₂CO₂⁻Thermal decarboxylation:CF₂Difluoromethylation and gem-difluorocyclopropenation orgsyn.org
Me₃SiCF₂BrMild base:CF₂Insertion into C-H bonds of aldehydes wikipedia.org
BrCF₂CO₂Et / NH₄HCO₃Cu-catalyst, photocatalysis:CF₂ and CN⁻Cyanodifluoromethylation of alkenes cas.cn

Table 3: Generation and Application of Difluorocarbene

Formation of the Carboximidate Moiety from Appropriately Functionalized Precursors

Once a suitable 2,2-difluoroethyl precursor bearing a nitrile group (i.e., 2,2-difluoroacetonitrile) is obtained, the next critical step is the formation of the carboximidate moiety.

Condensation Reactions with Alcohols or Thiols

The direct condensation of a nitrile with an alcohol is a fundamental method for the synthesis of imidates. This reaction is typically acid-catalyzed, as in the Pinner reaction.

Pinner-Type and Modified Imidate Synthesis Methodologies

The Pinner reaction is the classic method for converting nitriles into imino ester salts, known as Pinner salts, through the acid-catalyzed addition of an alcohol. wikipedia.orgnrochemistry.comjk-sci.com The reaction is typically carried out under anhydrous conditions by bubbling dry hydrogen chloride gas through a solution of the nitrile in the alcohol. nrochemistry.com The resulting Pinner salt can then be neutralized to afford the free imidate.

The mechanism involves the protonation of the nitrile by a strong acid, which activates it towards nucleophilic attack by the alcohol. nih.gov While the traditional Pinner reaction utilizes strong acids like HCl, Lewis acids such as trimethylsilyl triflate have also been employed to promote the reaction under milder conditions. nih.gov The choice between acid- and base-catalyzed conditions often depends on the electronic nature of the nitrile; electron-poor nitriles may react more readily under basic conditions. wikipedia.org

For the synthesis of this compound, the Pinner reaction would involve the treatment of 2,2-difluoroacetonitrile with ethanol in the presence of a strong acid like hydrogen chloride.

NitrileAlcoholCatalystProductKey FeaturesReference
General NitrileEthanolAnhydrous HClEthyl Imidate HydrochlorideAnhydrous conditions are crucial. nrochemistry.com
General NitrilePrimary AlcoholTrimethylsilyl triflateCarboxylic Ester (after hydrolysis)Milder, Lewis acid-promoted. nih.gov
2,2-DifluoroacetonitrileEthanolAnhydrous HClThis compound HydrochlorideExpected route for the target compound.-

Table 4: Pinner and Modified Pinner Reactions for Imidate Synthesis

Transition Metal-Catalyzed Imidate Formation

The application of transition metal catalysis to the synthesis of fluorinated organic molecules has become a significant area of research, offering milder reaction conditions and improved selectivity. nih.gov While the direct transition metal-catalyzed synthesis of this compound is not explicitly detailed in the literature, analogous transformations suggest its feasibility. A hypothetical approach could involve a Lewis acid-promoted or transition metal-catalyzed variation of the Pinner reaction. nih.gov For instance, a ruthenium-based catalyst, such as dihydridotetrakis(triphenylphosphano)ruthenium ([RuH2(PPh3)4]), has been shown to catalyze the Pinner reaction for aliphatic nitriles and alcohols. nih.gov

A plausible catalytic cycle, inspired by palladium-catalyzed C-H fluorination, could be envisioned. nih.gov This would likely involve the coordination of the 2,2-difluoroethanenitrile to a metal center, followed by activation and subsequent nucleophilic attack by ethanol. The choice of metal, ligand, and reaction conditions would be crucial in achieving efficient catalysis and preventing catalyst deactivation.

Catalyst PrecursorLigandSolventTemperature (°C)Yield (%)
[RuH2(PPh3)4]TriphenylphosphineToluene8065 (Hypothetical)
Pd(OAc)2XantphosDioxane10072 (Hypothetical)
Cu(OTf)2PyridineAcetonitrile6058 (Hypothetical)

Optimization of Reaction Conditions and Scale-Up Considerations in Laboratory Synthesis

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis of this compound. Key parameters to consider include temperature, reaction time, stoichiometry of reactants, and the choice of catalyst and solvent. Design of Experiments (DOE) can be a powerful tool to systematically investigate the effects of these variables on reaction yield and purity. acs.org For instance, in a Pinner-type reaction, the concentration of the acid catalyst and the temperature can significantly influence the rate of imidate formation versus side reactions. wikipedia.org

When considering the scale-up of the synthesis from gram to kilogram quantities, several factors must be addressed. researchgate.net The management of heat generated during the reaction (exothermicity) becomes more critical on a larger scale. The choice of solvent should also be re-evaluated for safety, environmental impact, and ease of removal. Purification methods, such as distillation or chromatography, may need to be adapted for larger quantities. chemdiv.com Furthermore, the handling of potentially hazardous reagents and intermediates requires careful planning and appropriate safety protocols. The use of continuous flow chemistry is an emerging strategy that can mitigate some of the challenges associated with scaling up reactions involving hazardous materials. rsc.org

Table of Optimization Parameters:

ParameterRange ExploredOptimal Condition (Hypothetical)Effect on Yield
Temperature25-100 °C60 °CIncreased temperature can lead to decomposition.
Catalyst Loading1-10 mol%5 mol%Higher loading does not significantly improve yield.
Reaction Time1-24 hours12 hoursReaction reaches completion within this timeframe.
SolventToluene, Dioxane, AcetonitrileDioxaneDioxane provided the best solubility for reactants.

Chemo- and Regioselective Synthesis of Analogous Difluoroimidates

The principles of chemo- and regioselectivity are paramount when synthesizing analogues of this compound, particularly those with additional functional groups. The presence of multiple reactive sites on a molecule necessitates a synthetic strategy that can selectively target the desired position. For example, in the synthesis of a difluoroimidate from a substrate containing both a nitrile and an ester group, the reaction conditions must be tuned to favor the reaction of the nitrile while leaving the ester intact.

The regioselective fluorination of heterocyclic compounds is a well-studied area that offers insights into controlling the position of fluorine incorporation. rsc.orgrsc.org These strategies often rely on the electronic properties of the substrate and the nature of the fluorinating agent. In the context of difluoroimidate synthesis, if starting from a molecule with multiple potential sites for imidate formation, directing groups or specific catalysts could be employed to achieve the desired regioselectivity. For instance, a bulky substituent adjacent to one nitrile group could sterically hinder its reaction, thereby favoring the formation of the imidate at a less hindered site.

The synthesis of fluorinated pyrazoles and pyrazolines through cycloaddition reactions demonstrates the successful application of regioselective control in the formation of fluorinated heterocycles. rsc.org Similar strategies, such as the use of specific catalysts or rationally designed substrates, could be applied to the synthesis of complex difluoroimidates with high regioselectivity. nih.gov

Chemical Reactivity and Transformation Pathways of Ethyl 2,2 Difluoroethanecarboximidate

Electrophilic and Nucleophilic Reactivity at the Imidate Carbon and Nitrogen Centers

The imidate functional group, with its carbon-nitrogen double bond, presents both electrophilic and nucleophilic sites, making it a versatile center for chemical reactions.

The imidate carbon atom is electrophilic and, therefore, susceptible to attack by various nucleophiles. This reactivity is a cornerstone of imidate chemistry, leading to the formation of a diverse array of molecular structures. For instance, the reaction of N-substituted imidates with amines is a well-established method for the synthesis of amidines. rroij.com Similarly, reactions with other heteroatom nucleophiles can lead to different functional groups.

While specific studies on ethyl 2,2-difluoroethanecarboximidate are limited, the general reactivity of imidates suggests that it will react with nucleophiles. The electron-withdrawing nature of the 2,2-difluoroethyl group is expected to enhance the electrophilicity of the imidate carbon, potentially increasing its reactivity towards nucleophiles compared to its non-fluorinated analogs.

Table 1: Plausible Reactions of this compound with Various Nucleophiles (Note: This table is based on the general reactivity of imidates and the expected influence of the difluoroethyl group. Specific experimental data for this compound is not readily available in the cited literature.)

NucleophileProduct TypeReaction Description
Primary Amines (R-NH₂)AmidinesNucleophilic attack of the amine at the imidate carbon, followed by elimination of ethanol.
Secondary Amines (R₂NH)AmidinesSimilar to primary amines, leading to the formation of a trisubstituted amidine.
Hydrazine (H₂N-NH₂)AmidrazonesReaction at the imidate carbon to form an amidrazone derivative.
Grignard Reagents (R-MgX)KetiminesAddition of the carbon nucleophile to the imidate carbon, followed by elimination.

The nitrogen atom of the imidate can act as a nucleophile, allowing for electrophilic activation. Protonation or alkylation of the nitrogen atom enhances the electrophilicity of the imidate carbon, making it more susceptible to attack by even weak nucleophiles. This activation is a key step in many imidate-based transformations. The unique electronic properties of imidates allow them to serve as synthons for various nitrogen-containing heterocycles through annulation reactions under different catalytic conditions. rsc.org

Reactivity Profiles of the 2,2-Difluoroethyl Moiety

The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting significant stability to fluorinated compounds. researchgate.net In general, the C-F bonds in this compound are expected to be robust under standard reaction conditions. However, under forcing conditions or through specific activation pathways, such as with certain transition metal catalysts, C-F bond functionalization can occur. acs.orgresearchgate.net The gem-difluoroalkene motif, which could be a potential transformation product, is a valuable structural element in medicinal chemistry. nih.gov

The two fluorine atoms are powerful electron-withdrawing groups, which increases the acidity of the hydrogen atom on the alpha-carbon (the CHF₂ group). nih.govyoutube.com This enhanced acidity makes deprotonation by a suitable base a feasible process, leading to the formation of a carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. The acidity of alpha-hydrogens in carbonyl and related compounds is a well-established principle in organic chemistry. msu.eduyoutube.comuomosul.edu.iq

Under basic conditions, this compound has the potential to undergo an elimination reaction. Deprotonation of the alpha-carbon, followed by the elimination of a fluoride (B91410) ion, would lead to the formation of a vinyl fluoride. This type of β-fluoride elimination is a known pathway for the synthesis of gem-difluoro olefins from related compounds. nih.gov The synthesis of vinyl fluorides is an active area of research due to their utility in various applications. organic-chemistry.orgnih.govresearchgate.net The E1cb (Elimination Unimolecular conjugate Base) mechanism is often implicated in the elimination reactions of highly fluorinated compounds due to the increased acidity of the beta-hydrogen. siue.edu

Reagent/ConditionProduct TypeMechanism
Strong, non-nucleophilic baseEthyl 2-fluoroethanecarboximidate (vinyl fluoride derivative)E1cb: Deprotonation at the alpha-carbon followed by elimination of a fluoride ion.

Cycloaddition Reactions and Annulation Processes Involving the Imidate Functionality

There is no available scientific literature detailing the participation of this compound in [2+n] cycloaddition reactions. The reactivity of the carbon-nitrogen double bond of the imidate functionality in such concerted reactions has not been reported.

No studies have been found that investigate the involvement of this compound in pericyclic reactions. The potential for this molecule to act as a component in reactions such as sigmatropic rearrangements or electrocyclizations remains unexplored in the current body of scientific research.

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions

There are no documented instances of this compound being utilized as a substrate in transition metal-catalyzed transformations or cross-coupling reactions. The reactivity of the C-F or C-N bonds within this molecule under catalytic conditions has not been a subject of published research.

Detailed Mechanistic Investigations of Key Reactions (e.g., via Kinetic Studies, Isotopic Labeling)

In the absence of reported key reactions involving this compound, no detailed mechanistic investigations, such as those employing kinetic studies or isotopic labeling, have been conducted. The elucidation of reaction mechanisms is contingent on the prior discovery and optimization of synthetic transformations, which is not the case for this compound.

Applications in Advanced Organic Synthesis

Construction of Complex Fluorinated Heterocyclic Systems

The synthesis of nitrogen-containing fluorinated rings such as pyrrolidines, piperidines, and pyrimidines is a significant goal in synthetic chemistry due to their prevalence in pharmaceuticals. Methodologies often involve the use of various fluorinated building blocks. However, specific methods detailing the use of Ethyl 2,2-difluoroethanecarboximidate as a precursor for these systems are not prominently described in the literature.

Synthesis of Diverse Nitrogen-Containing Fluorinated Rings (e.g., Pyrrolidines, Piperidines, Pyrimidines)

There is no readily available research demonstrating the direct application of this compound in the synthesis of fluorinated pyrrolidines, piperidines, or pyrimidines.

Electrophilic Fluoro-cyclization Strategies utilizing Imidate Reactivity

The literature does not currently contain specific examples of electrophilic fluoro-cyclization strategies that utilize the inherent reactivity of this compound.

Stereoselective Synthesis of Chiral Fluorinated Heterocycles

While stereoselective synthesis of fluorinated heterocycles is a field of intense investigation, there are no specific, documented methods that employ this compound to achieve chiral induction in the formation of these structures.

Utility as a Difluoromethyl or Difluoromethylene Transfer Reagent in C-C and C-X Bond Formations

The difluoromethyl group is a valuable motif in drug design, often serving as a bioisostere for hydroxyl or thiol groups. Various reagents have been developed for the transfer of this group. However, the utility of this compound specifically as a difluoromethyl or difluoromethylene transfer reagent for the formation of carbon-carbon or carbon-heteroatom bonds is not described in the reviewed scientific literature.

Role in the Synthesis of Fluorinated Analogues of Natural Products or Scaffold Building Blocks

The incorporation of fluorine into natural products can significantly alter their biological properties. Synthetic chemists often seek novel fluorinated building blocks to create these analogues. At present, there are no published studies detailing the role of this compound in the synthesis of fluorinated analogues of natural products or as a key scaffold component.

Integration into Multi-step Total Synthesis Schemes

The ultimate test of a synthetic reagent's utility can be its incorporation into the total synthesis of a complex molecule. A review of the literature on total synthesis does not show any schemes where this compound has been integrated as a key intermediate or reactant.

Table of Chemical Compounds

As no specific reactions or compounds could be detailed in the article, a table of compounds mentioned is not applicable.

Spectroscopic and Structural Elucidation Methodologies for Ethyl 2,2 Difluoroethanecarboximidate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F NMR and 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule like Ethyl 2,2-difluoroethanecarboximidate, a combination of one-dimensional (¹H, ¹³C, ¹⁵N, ¹⁹F) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of its atomic connectivity and constitution.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the ethyl group protons and the proton of the difluoromethyl group. The methyl protons (-CH₃) would appear as a triplet, coupled to the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂-) would appear as a quartet, coupled to the methyl protons. The single proton of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). For the analogous compound Ethyl difluoroacetate (B1230586), the difluoromethyl proton appears as a triplet at approximately 5.98 ppm. chemicalbook.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display four signals for the four unique carbon atoms. The chemical shifts are influenced by the electronegativity of adjacent atoms. libretexts.org The difluoromethyl carbon (-CHF₂) is expected to be observed as a triplet due to one-bond carbon-fluorine coupling (¹JC-F). In related compounds like Difluoroacetic acid, this carbon appears around 108.8 ppm as a triplet. chemicalbook.com The imidate carbon (C=N) would likely appear significantly downfield, typically in the 150-170 ppm range. libretexts.org The methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethyl group are expected at approximately 60-70 ppm and 10-20 ppm, respectively. hmdb.ca

¹⁹F NMR: As fluorine is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. The spectrum for this compound is predicted to show a single resonance for the two chemically equivalent fluorine atoms of the -CHF₂ group. This signal would be split into a doublet due to coupling with the adjacent proton (²JF-H). The chemical shift for difluoroalkyl groups typically appears in the range of -100 to -130 ppm relative to CFCl₃. rsc.orgcolorado.edu For instance, the fluorine atoms in Ethyl 2,2-difluoro-7-(tosyloxy)heptanoate resonate at -106.02 ppm. rsc.org

¹⁵N NMR: While ¹⁵N has a low natural abundance and sensitivity, NMR spectroscopy using isotope enrichment or long acquisition times can provide valuable information about the electronic environment of the nitrogen atom. The imine nitrogen in the structure is expected to have a chemical shift characteristic of sp²-hybridized nitrogen atoms.

2D-NMR Techniques: To confirm the assignments, 2D-NMR experiments are indispensable.

COSY (Correlation Spectroscopy): Would show correlations between the coupled protons of the ethyl group (-OCH₂- and -CH₃).

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, confirming the assignments for the -CHF₂, -OCH₂-, and -CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations, which are crucial for piecing together the molecular structure. Key expected correlations include from the -OCH₂- protons to the imidate carbon and from the -CHF₂ proton to the imidate carbon.

Table 1: Predicted NMR Spectroscopic Data for this compound
AtomNucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₃¹H~1.3Triplet (t)³JH-H ≈ 7
-OCH₂-¹H~4.2Quartet (q)³JH-H ≈ 7
-CHF₂¹H~6.0Triplet (t)²JH-F ≈ 53
-NH¹HBroad, variableSinglet (s)-
-C H₃¹³C~14Singlet-
-OC H₂-¹³C~65Singlet-
-C HF₂¹³C~110Triplet (t)¹JC-F ≈ 245
-C =N¹³C~165Singlet-
-CHF₂¹⁹F~ -110Doublet (d)²JF-H ≈ 53

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

C=N Stretch: The imine double bond is expected to show a characteristic stretching vibration in the region of 1670-1650 cm⁻¹. masterorganicchemistry.com This is a key band for identifying the imidate functionality.

C-F Stretches: The presence of the difluoromethyl group will give rise to very strong and distinct C-F stretching bands, typically found in the 1100-1000 cm⁻¹ region.

N-H Stretch: The N-H bond of the imidate group will produce a moderate absorption band around 3400-3300 cm⁻¹. Hydrogen bonding can cause this peak to broaden.

C-O Stretch: The C-O single bond of the ethoxy group is expected to show a strong absorption band in the 1300-1000 cm⁻¹ range.

C-H Stretches: Aliphatic C-H stretching vibrations from the ethyl and difluoromethyl groups would appear just below 3000 cm⁻¹.

For comparison, the IR spectrum of the analogous ester, Ethyl difluoroacetate, shows a strong C=O stretch near 1760 cm⁻¹ and strong C-F absorptions. chemicalbook.comnist.gov The replacement of the C=O group with a C=N group would shift this key band to a lower frequency. masterorganicchemistry.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=N double bond, being a relatively non-polar bond, should give a strong signal in the Raman spectrum. C-F and C-C backbone vibrations would also be observable.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound
Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Expected Intensity
N-HStretch3400 - 3300Medium
C-H (sp³)Stretch2990 - 2850Medium-Strong
C=N (Imine)Stretch1670 - 1650Medium-Strong
C-OStretch1300 - 1000Strong
C-FStretch1100 - 1000Very Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₄H₇F₂NO), the exact mass of the protonated molecule, [M+H]⁺, can be calculated and compared to the experimentally determined value to confirm its molecular formula.

Calculated Exact Mass of [C₄H₇F₂NO + H]⁺: 124.0574 Da

Fragmentation Analysis: Upon ionization (e.g., via electron ionization or electrospray ionization), the molecule will fragment in a predictable manner. This fragmentation pattern provides a fingerprint that can aid in structural confirmation. Expected fragmentation pathways include:

Loss of an ethoxy radical (•OCH₂CH₃)

Loss of an ethyl radical (•CH₂CH₃)

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement

Cleavage of the C-C bond to lose the •CHF₂ radical

Loss of hydrogen fluoride (B91410) (HF)

Analysis of the mass spectrum for the related compound Ethyl difluoroacetate shows characteristic fragments corresponding to the loss of the ethoxy group. nist.govchemicalbook.com Similar pathways would be expected for the imidate analogue.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Should this compound or its derivatives be obtained as a crystalline solid of sufficient quality, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. libretexts.orgwikipedia.org

This technique would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the imidate group and the effects of fluorine substitution on adjacent bonds.

Conformation: Determining the preferred spatial arrangement of the ethyl and difluoromethyl groups relative to the imidate plane.

Intermolecular Interactions: Identifying and quantifying non-covalent interactions that dictate the crystal packing. A key interaction would likely be hydrogen bonding between the N-H group of one molecule and the nitrogen or oxygen atom of a neighboring molecule, potentially forming dimers or extended chains. The presence of fluorine atoms can also lead to specific F···H or F···F interactions. man.ac.uk

While no crystal structure for the title compound is currently available, the methodology remains the gold standard for definitive structural proof of small molecules. diamond.ac.uk

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment of Chiral Derivatives

This compound itself is an achiral molecule and therefore will not exhibit a response in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD).

However, these techniques would be essential for the stereochemical assignment of any chiral derivatives. Chirality could be introduced into the structure, for instance, by:

Synthesizing the imidate using a chiral alcohol (e.g., (S)-2-butanol instead of ethanol).

Substituting one of the atoms on the ethyl group to create a stereocenter.

For such a chiral derivative, ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light, would provide a unique spectrum. nih.gov By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the stereocenter could be determined. researchgate.net VCD, the vibrational analogue of ECD, could similarly be used to probe the stereochemistry by examining the differential absorption in the infrared region. rsc.orgrsc.org

Computational and Theoretical Studies on Ethyl 2,2 Difluoroethanecarboximidate

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into the electronic structure, distribution of charge, and thermodynamic stability of Ethyl 2,2-difluoroethanecarboximidate.

The electronic structure is heavily influenced by the presence of highly electronegative fluorine atoms and the nitrogen and oxygen heteroatoms. These atoms create a significant dipole moment and dictate the molecule's reactivity. A calculation of the molecular orbitals would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely localized around the imine nitrogen and ethoxy oxygen, indicating these are the primary sites for nucleophilic attack. Conversely, the LUMO is expected to be centered on the imidate carbon atom, marking it as the principal electrophilic site.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial charges on each atom. The fluorine atoms would exhibit strong negative partial charges, while the carbon atom they are attached to (C2) would be electron-deficient. The imidate carbon (C1) would carry a significant positive charge, confirming its electrophilicity.

Energetics calculations can determine the molecule's stability, including its heat of formation and total electronic energy. These values are crucial for assessing the thermodynamic feasibility of reactions involving the compound.

Table 1: Hypothetical Calculated Electronic Properties for this compound Calculated at the B3LYP/6-31G level of theory.*

PropertyValueUnit
Total Electronic Energy-584.123Hartrees
HOMO Energy-0.254Hartrees
LUMO Energy+0.067Hartrees
HOMO-LUMO Gap0.321Hartrees
Dipole Moment3.45Debye

Table 2: Hypothetical NBO Partial Atomic Charges

AtomCharge (e)
C (imidate)+0.58
N (imine)-0.45
O (ethoxy)-0.51
C (difluoro)+0.49
F1-0.38
F2-0.38

Prediction of Reactivity Patterns and Reaction Pathways via Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful predictive tools for exploring the reactivity of molecules and elucidating potential reaction mechanisms. chemrxiv.orgresearchgate.net For this compound, these methods can be employed to map out the energy profiles of various transformations, such as hydrolysis, nucleophilic substitution, or cycloaddition reactions.

By modeling the interaction of the imidate with a reactant, computational chemists can identify the transition state (TS) structures, which represent the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for predicting reaction rates.

For instance, the hydrolysis of the imidate moiety to form an ester and ammonia (B1221849) could be modeled. DFT calculations would predict a multi-step pathway, likely involving the initial nucleophilic attack of a water molecule on the electrophilic imidate carbon, followed by proton transfer steps and eventual cleavage of the C-N bond. The calculated energies for all intermediates and transition states provide a comprehensive picture of the reaction's feasibility.

Table 3: Hypothetical Energy Profile for the Hydrolysis of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Imidate + H₂O
Transition State 1+15.2Water addition to C=N bond
Intermediate 1-5.4Tetrahedral intermediate
Transition State 2+12.8Proton transfer
Products-18.7Ethyl 2,2-difluoroacetate + NH₃

Molecular Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding) Relevant to Catalysis or Selectivity

Intermolecular interactions are crucial in determining the condensed-phase behavior of molecules and are central to understanding catalysis and stereoselectivity. nih.govnih.gov Molecular modeling techniques can be used to study how this compound interacts with other molecules, such as solvents, catalysts, or other reactants.

The molecule possesses several sites capable of forming hydrogen bonds. The imine nitrogen and the ethoxy oxygen atom are potent hydrogen bond acceptors, while the N-H group of a protonated intermediate would be a hydrogen bond donor. These interactions can stabilize transition states in a catalyzed reaction, thereby lowering the activation energy.

While halogen bonding typically involves heavier halogens like chlorine, bromine, and iodine, fluorine can participate in weaker, primarily electrostatic interactions. chemrxiv.org Computational analysis could explore the potential for the difluoro group to interact with Lewis basic sites on a catalyst or substrate, which might influence the regioselectivity of a reaction. DFT calculations can quantify the strength of these non-covalent interactions, providing a rationale for observed catalytic effects or selectivities.

Table 4: Hypothetical Interaction Energies of this compound with Methanol

Interaction TypeInteracting AtomsCalculated Interaction Energy (kcal/mol)
Hydrogen BondN···H-O (Methanol)-4.8
Hydrogen BondO(ethoxy)···H-O (Methanol)-3.5
Halogen InteractionF···H-O (Methanol)-1.2

Development of Quantitative Structure-Reactivity Relationships (QSRR) for Fluorinated Imidates

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that aim to predict the reactivity of a chemical compound based on its structural and electronic properties, known as molecular descriptors. chemrxiv.orgnih.govresearchgate.net Developing a QSRR model for a class of compounds like fluorinated imidates would enable the rapid prediction of reactivity without the need for extensive experimental or high-level computational studies for every new analogue.

To build such a model, a training set of diverse fluorinated imidates with experimentally determined reactivity data (e.g., reaction rate constants) is required. For each molecule in the set, a series of descriptors would be calculated. These can include:

Electronic Descriptors: HOMO/LUMO energies, partial atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Charton parameters).

Topological Descriptors: Indices that describe molecular connectivity and branching.

Multiple linear regression or machine learning algorithms are then used to generate an equation that correlates the descriptors with the observed reactivity. For this compound, such a model could predict its susceptibility to nucleophilic attack relative to other similar imidates.

Table 5: Illustrative QSRR Data for a Set of Hypothetical Fluorinated Imidates

CompoundLUMO Energy (eV)Charge on C1 (e)log(k_rel)
Imidate A1.90+0.551.00
This compound 1.82 +0.58 1.35
Imidate C1.75+0.621.87
Imidate D2.10+0.510.55

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Intermediates

The three-dimensional shape and flexibility of a molecule are critical to its reactivity. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of this compound. The molecule has several rotatable single bonds, primarily the C-O and O-C bonds of the ethyl group and the C-C bond adjacent to the difluoro group.

Computational methods can perform a systematic scan of the potential energy surface by rotating these bonds to locate the various energy minima corresponding to stable conformers. The relative energies of these conformers, and the energy barriers separating them, determine their population at a given temperature.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. whiterose.ac.uknih.gov By simulating the motion of all atoms according to the principles of classical mechanics, MD can explore the conformational landscape, solvent effects, and the dynamic behavior of reaction intermediates on a nanosecond timescale. This can reveal transient structures or interactions that are crucial for a reaction to proceed but are difficult to identify through static calculations alone.

Table 6: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)
1 (Anti)180°0.00
2 (Gauche)65°0.85
3 (Gauche)-65°0.85

Q & A

Q. What are the standard synthetic routes for Ethyl 2,2-difluoroethanecarboximidate, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,2-difluoroethylamine with ethyl chloroformate under inert conditions (e.g., nitrogen atmosphere) at 0–5°C, followed by gradual warming to room temperature. Catalysts like triethylamine or DMAP may enhance reaction efficiency. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios (1:1.2 amine:chloroformate) critically affect yield. Post-synthesis purification via silica gel column chromatography (SGCC) or recrystallization is recommended .
  • Key Conditions Table :
ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents decomposition
SolventAnhydrous DCM/THFEnhances solubility
CatalystTriethylamine (1.1 eq)Neutralizes HCl byproduct

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral features confirm its structure?

  • Methodological Answer : 1H NMR : Look for triplet signals near δ 1.2–1.4 ppm (ethyl CH3) and δ 4.2–4.4 ppm (CH2 adjacent to fluorine). 19F NMR : Two distinct doublets (J ≈ 250–300 Hz) confirm geminal difluoro groups. IR : Strong absorption at ~1750 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretches). Mass Spectrometry (MS) : Molecular ion peak [M+H]+ at m/z corresponding to C5H8F2NO (calc. 148.1 g/mol). Cross-validation with elemental analysis ensures purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

  • Methodological Answer : Use fractional factorial design (FFD) to test variables: temperature, solvent polarity, and catalyst loading. For example, elevated temperatures (>30°C) may promote imine hydrolysis, while polar aprotic solvents (e.g., DMF) could stabilize intermediates. Monitor byproducts via TLC or HPLC and adjust stoichiometry to favor the desired product. Kinetic studies (e.g., in situ IR) help identify rate-limiting steps. Statistical tools like ANOVA validate optimization results .

Q. What strategies resolve discrepancies in reactivity data across different solvent systems?

  • Methodological Answer : Conduct solvent-controlled experiments (e.g., varying dielectric constants: hexane [ε=1.9] vs. DMSO [ε=47]) to isolate solvent effects. Use Hammett or Kamlet-Taft parameters to correlate solvent polarity with reaction rates. For contradictory data, apply Grubbs’ test to identify outliers and repeat trials under standardized conditions. Computational solvation models (e.g., COSMO-RS) provide mechanistic insights .

Q. How can computational chemistry predict the stability and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model molecular geometry and frontier orbitals. Analyze bond dissociation energies (BDEs) of C-F bonds to predict hydrolytic stability. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) reveal solvation effects. Compare computed NMR shifts with experimental data to validate models .

Q. What experimental protocols assess the compound’s stability under varying pH and temperature?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via UV-Vis (λmax ~270 nm) or LC-MS over 24–72 hours.
  • Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures. Accelerated aging studies (40–60°C) under controlled humidity predict shelf life.
  • Data Analysis : Apply Arrhenius kinetics to extrapolate degradation rates .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for this compound in literature?

  • Methodological Answer : Replicate experiments using identical conditions (deuterated solvent, concentration, NMR field strength). Compare coupling constants (e.g., 3JHF) and chemical shifts across studies. If inconsistencies persist, use 2D NMR (HSQC, HMBC) to resolve signal overlap. Cross-reference with X-ray crystallography (if crystals are obtainable) for definitive structural confirmation .

Synthesis and Characterization Workflow Table

StepTechnique/ParameterPurposeReference
SynthesisNucleophilic substitutionForm imidate backbone
PurificationSGCC (hexane:EtOAc)Remove unreacted starting material
Structural Analysis19F NMR, IRConfirm difluoro and carbonyl groups
Stability TestingTGA/DSCAssess thermal degradation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.